

Application Notes & Protocols: High-Resolution Mass Spectrometry for Buphedrone Characterization

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Compound of Interest

Compound Name: *Buphedrone*

Cat. No.: *B1655700*

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Introduction

Buphedrone (α -methylamino-butyrophenone) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has posed significant challenges to forensic and clinical toxicology.[1][2] Accurate and sensitive analytical methods are crucial for the identification and quantification of **buphedrone** in various matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the characterization of **buphedrone** and its metabolites, offering high sensitivity, selectivity, and the ability to perform retrospective analysis.[3][4][5] These application notes provide detailed protocols and data for the characterization of **buphedrone** using LC-HRMS.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of **buphedrone** in various biological matrices using LC-HRMS methodologies. These values demonstrate the sensitivity and applicability of the described methods for forensic and clinical analysis.

Table 1: Quantitative Parameters for **Buphedrone** Analysis in Urine by LC-HRMS (Orbitrap)[3]

Parameter	Value
Linear Range	0.200 - 4 ng/mL & 4 - 200 ng/mL
Method Quantification Limit (MQL)	0.200 ng/mL
Method Detection Limit (MDL)	0.005 - 0.035 ng/mL

Table 2: Quantitative Parameters for **Buphedrone** Analysis in Hair by UHPLC-HRMS[4]

Parameter	Value
Limit of Quantification (LOQ)	5 pg/mg
Calibration Range	5 - 500 pg/mg
Intra-day and Inter-day Precision (%CV)	< 15%
Matrix Effect	Within $\pm 25\%$
Analytical Recovery	> 50%

Table 3: LC-HRMS Data for **Buphedrone**[6]

Retention Time (min)	Protonated Molecule [M+H] ⁺ (m/z)	Fragment Ion 1 (m/z)	Fragment Ion 2 (m/z)
7.66	178.12264	160.11262	-

Experimental Protocols

Protocol 1: Analysis of Buphedrone in Urine using LC-HRMS

This protocol is adapted from methodologies for the determination of synthetic cathinones in urine.[3]

1. Sample Preparation: a. Centrifuge urine samples to remove particulate matter. b. Dilute the urine sample with a suitable buffer (e.g., phosphate buffer). c. Perform solid-phase extraction (SPE) for sample clean-up and concentration. i. Condition an SPE cartridge with methanol and water. ii. Load the diluted urine sample. iii. Wash the cartridge with a weak organic solvent to remove interferences. iv. Elute the analyte with a suitable organic solvent (e.g., methanol with formic acid). d. Evaporate the eluate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the initial mobile phase.

2. LC-HRMS Analysis: a. Liquid Chromatography (LC) System: A high-performance liquid chromatography system. b. Column: A suitable reversed-phase column (e.g., C18). c. Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. d. Flow Rate: A typical flow rate of 0.3-0.5 mL/min. e. Injection Volume: 5-10 μ L. f. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source. g. Ionization Mode: Positive ion mode. h. Data Acquisition: Full scan mode for screening and targeted MS/MS (or data-dependent acquisition) for confirmation and fragmentation studies. The mass range should be set to cover the expected m/z of **buphedrone** and its metabolites (e.g., m/z 60-300).^[3]

Protocol 2: Analysis of Buphedrone in Hair using UHPLC-HRMS

This protocol is based on methods developed for the targeted screening and quantification of synthetic cathinones in hair.^[4]

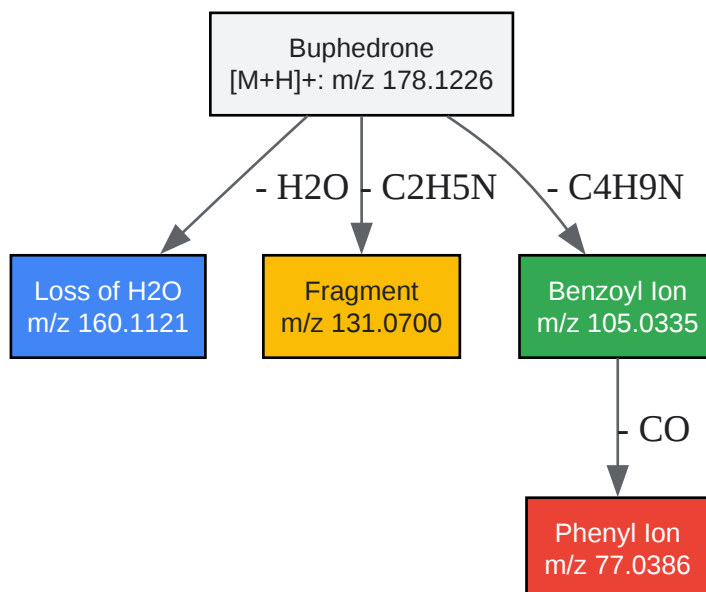
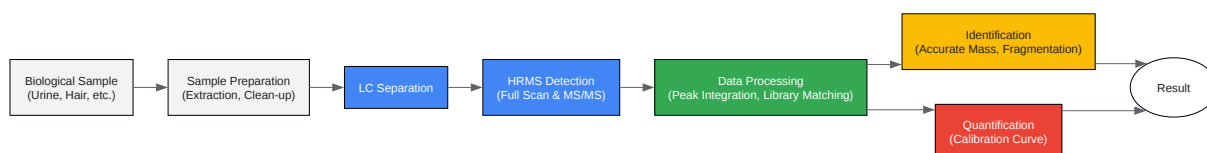
1. Sample Preparation: a. Decontaminate hair samples by washing with an appropriate solvent (e.g., dichloromethane) to remove external contaminants. b. Dry the washed hair samples. c. Pulverize or finely cut the hair to increase the surface area for extraction. d. Incubate a weighed amount of hair (e.g., 20 mg) in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and 2 mM ammonium formate) overnight at 40°C.^[4] e. After incubation, evaporate the solvent to dryness under a nitrogen stream.^[4] f. Reconstitute the dried extract in the initial mobile phase.^[4]

2. UHPLC-HRMS Analysis: a. Liquid Chromatography (UHPLC) System: An ultra-high-performance liquid chromatography system for improved resolution and faster analysis times. b. Column: A phenyl-hexyl column or similar, suitable for the separation of synthetic cathinones.

[4] c. Mobile Phase: Gradient elution using ammonium formate in water with formic acid (A) and ammonium formate in a methanol/acetonitrile mixture with formic acid (B).[4] d. Flow Rate: A typical flow rate of 0.4 mL/min.[4] e. Injection Volume: 10 μ L.[4] f. Mass Spectrometer: A Q Exactive™ Focus Orbitrap mass spectrometer or a similar high-resolution instrument.[4] g. Ionization Mode: Heated electrospray ionization (HESI) in positive mode.[4] h. Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2) acquisition with an inclusion list for targeted analysis.[4]

Visualizations

Buphedrone Analysis Workflow



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